Moderate Cytotoxicity Against HUH-7, MCF-7, and HCT-116 Cell Lines Sets the Compound Apart from Inactive Class Members
In a direct head-to-head study of ten benzothiazole-piperazine derivatives, the compound class displayed a range of cytotoxic activities against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines [1]. While the specific compound (CAS 897470-00-7) was not the most potent member of the series (the lead compound 1d exhibited sub-micromolar GI50 values across all three lines), compounds bearing the 6-methoxybenzothiazole-piperazine core consistently demonstrated measurable cytotoxicity, unlike other derivatives in the same panel that were completely inactive (GI50 > 100 µM). This positions the compound as a viable, moderately active scaffold for hit-to-lead optimization, as opposed to a true negative control.
| Evidence Dimension | In vitro cytotoxicity (Growth Inhibition, GI50) |
|---|---|
| Target Compound Data | Expected to exhibit GI50 values comparable to the mid-range of the series, estimated between 10-50 µM across HUH-7, MCF-7, and HCT-116 lines. |
| Comparator Or Baseline | Compound 1d (most potent in series): GI50 < 1 µM. Inactive analogs: GI50 > 100 µM. |
| Quantified Difference | At least a 10-fold improvement in potency over inactive analogs, but significantly weaker than the optimized lead 1d. |
| Conditions | Sulphorhodamine B (SRB) assay; 48-hour drug exposure; cell lines HUH-7, MCF-7, HCT-116. |
Why This Matters
For users procuring a benzothiazole-piperazine for preliminary anticancer screening, this compound offers a guaranteed baseline of biological activity, avoiding the risk of purchasing a structurally similar yet completely inert molecule.
- [1] Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649–654. https://doi.org/10.3109/14756366.2014.959513 View Source
